2-chloro-4-isocyanato-1-(trifluoromethyl)benzene
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Overview
Description
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NO. It is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethyl group attached to a benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the production of various specialized chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethyl)benzene with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes cyclization to form the isocyanate group. The reaction conditions usually involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group is highly reactive towards nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and water.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products Formed
Ureas and Carbamates: Formed from the reaction with amines and alcohols, respectively.
Oxidized and Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, depending on the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-isocyanato-4-(trifluoromethyl)benzene: Similar structure but with different positional isomerism.
4-chloro-3-isocyanato-1-(trifluoromethyl)benzene: Another positional isomer with distinct reactivity and applications.
Uniqueness
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized chemicals and materials .
Properties
CAS No. |
39893-50-0 |
---|---|
Molecular Formula |
C8H3ClF3NO |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
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